molecular formula C12H15NO2 B15096224 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 651315-50-3

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15096224
CAS No.: 651315-50-3
M. Wt: 205.25 g/mol
InChI Key: VXSXTFDFCZMXHK-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that includes a quinoline core and a hydroxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of quinoline derivatives with hydroxypropyl reagents under specific conditions. One common method involves the use of quinoline-2(1H)-one as a starting material, which is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of 3-(3-oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 3-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinolin-2(1H)-one.

    Substitution: Formation of 3-(3-halopropyl)-3,4-dihydroquinolin-2(1H)-one.

Scientific Research Applications

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the quinoline core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxypropyl)-1H-indole: Similar structure but with an indole core instead of a quinoline core.

    6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Contains a benzisoquinoline core and exhibits potent antitumor activity.

Uniqueness

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific quinoline core and hydroxypropyl side chain, which confer distinct chemical and biological properties

Biological Activity

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline structure with a dihydroquinolinone moiety and a hydroxypropyl substituent. Its molecular formula is C₁₃H₁₅N₁O₂, and it has a molecular weight of 205.25 g/mol. The presence of a hydroxyl group enhances its reactivity and potential for biological interactions, particularly through hydrogen bonding and nucleophilic reactions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticonvulsant Properties : The compound has been studied for its anticonvulsant effects, likely due to its interaction with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability and preventing seizures .
  • Antimicrobial Activity : Similar compounds within the dihydroquinolinone class have demonstrated antimicrobial properties, suggesting that this compound may also be effective against various pathogens .
  • Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related tetrahydroquinolines have exhibited significant antiproliferative effects in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • GABA Receptor Modulation : By interacting with GABA receptors, the compound may enhance inhibitory neurotransmission, providing a pathway for anticonvulsant activity .
  • Inhibition of Enzymatic Activity : Some studies suggest that related quinolinones can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important in neurodegenerative diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and its analogs:

Study TypeFindings
Anticonvulsant StudyDemonstrated interaction with GABA receptors leading to reduced seizure activity.
Antimicrobial TestingShowed efficacy against bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Anticancer ResearchInhibitory effects observed in multiple cancer cell lines with IC50 values indicating significant potency against skin carcinoma cells (IC50 = 2.0 ± 0.9 μM) .

Properties

CAS No.

651315-50-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(3-hydroxypropyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H15NO2/c14-7-3-5-10-8-9-4-1-2-6-11(9)13-12(10)15/h1-2,4,6,10,14H,3,5,7-8H2,(H,13,15)

InChI Key

VXSXTFDFCZMXHK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CCCO

Origin of Product

United States

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